
1,3-Ciclohexadieno
Descripción general
Descripción
1,3-Cyclohexadiene is an organic compound with the formula (C2H4)(CH)4. It is a colorless, flammable liquid . It is used as a hydrogen donor in transfer hydrogenation and is useful in the study of proteomics research .
Synthesis Analysis
1,3-Cyclohexadiene can be synthesized from plant oils via metathesis and isomerization reactions . An efficient, general, and green strategy for the catalyst-free sequential four-component synthesis of hybridized 1,3-cyclohexadiene scaffolds has been developed .
Molecular Structure Analysis
The molecular structure of 1,3-Cyclohexadiene can be viewed using Java or Javascript .
Chemical Reactions Analysis
1,3-Cyclohexadiene is used in the conversion to benzene . The photoinduced ring-opening of 1,3-cyclohexadiene to produce 1,3,5-hexatriene plays an essential role in the photobiological synthesis of vitamin D3 .
Physical And Chemical Properties Analysis
1,3-Cyclohexadiene has a molecular weight of 80.1277 and its refractive index is 1.475 (20 °C, D) . It is one of two isomers of cyclohexadiene, the other being 1,4-cyclohexadiene .
Aplicaciones Científicas De Investigación
Síntesis de compuestos bioactivos
1,3-Ciclohexadieno: es un valioso bloque de construcción en la química orgánica sintética, particularmente en la síntesis de compuestos bioactivos a través de la reacción de cicloadición de Diels–Alder . Esta reacción involucra un dieno y un dienófilo, donde This compound puede actuar como el componente dieno. Los aductos resultantes a menudo se encuentran en productos naturales con importantes actividades biológicas.
Control y conmutación ópticos
El cromóforo de This compound tiene aplicaciones en el control y la conmutación ópticos debido a su reacción de apertura de anillo activada por la luz . Esta propiedad se explota en el desarrollo de interruptores ópticos, que son componentes esenciales en las tecnologías de comunicación modernas.
Sistemas de memoria óptica
De manera similar, la reacción de apertura de anillo de This compound se utiliza en sistemas de memoria óptica . Estos sistemas almacenan datos a través de cambios físicos en el material, como el cambio conformacional en This compound, que puede ser provocado por la luz.
Máquinas moleculares activadas por la luz
This compound: juega un papel en la construcción de máquinas moleculares activadas por la luz . Estos dispositivos a nanoescala pueden realizar funciones específicas cuando se activan por la luz, como moverse o cambiar de forma, y tienen un potencial para diversas aplicaciones nanotecnológicas.
Investigación en fotobiología
En fotobiología, This compound se estudia por su comportamiento dinámico tras la absorción de la luz . Comprender este comportamiento puede proporcionar información sobre procesos naturales como la fotosíntesis y contribuir al desarrollo de sistemas fotosintéticos artificiales.
Materiales fotocrómicos
La naturaleza sensible a la luz de This compound lo hace adecuado para crear materiales fotocrómicos . Estos materiales cambian de color cuando se exponen a la luz, lo que tiene aplicaciones prácticas en gafas de sol, ventanas y tecnologías de visualización.
Fotocatalizadores específicos de la conformación
This compound: se puede utilizar para desarrollar fotocatalizadores específicos de la conformación . Estos catalizadores están diseñados para iniciar o acelerar reacciones químicas de una manera dependiente de la luz, ofreciendo un enfoque controlado para la síntesis química.
Investigación en proteómica
Por último, This compound se utiliza en la investigación de proteómica como donador de hidrógeno en la transferencia de hidrogenación . Este proceso es crucial para estudiar las estructuras y funciones de las proteínas, lo que puede conducir a avances en el desarrollo de fármacos y el tratamiento de enfermedades.
Mecanismo De Acción
- Specifically, it participates in the Diels-Alder reaction , which involves the addition of an alkene (dienophile) to the 1,3-diene (1,3-cyclohexadiene) to form a six-membered ring .
- Electron-attracting groups on the dienophile (e.g., −CO2H, −COR, or −C ≡ N) enhance the reaction, while electron-donating groups on the diene facilitate the process .
- It has widespread applications in organic synthesis, enabling the formation of various ring sizes through different types of cycloadditions (e.g., [2 + 2], [2 + 2 + 2]) .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Safety and Hazards
Direcciones Futuras
The photochemical ring-opening of 1,3-cyclohexadiene is a prototypical electrocyclic reaction that provides a model system for understanding vitamin D generation . The aldol reaction between aldehyde 46 and its enolate formed in the presence of potassium tert-butoxide (t-BuOK) leads to the dimeric intermediate that in acidic medium evolves to form the self-condensation product .
Análisis Bioquímico
Biochemical Properties
1,3-Cyclohexadiene plays a crucial role in biochemical reactions, particularly in the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This reaction is essential for the synthesis of complex molecules. In the context of biochemical interactions, 1,3-Cyclohexadiene interacts with various enzymes and proteins. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with these enzymes often leads to the formation of epoxides, which can further react to form diols .
Cellular Effects
1,3-Cyclohexadiene has been observed to have several effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce cytotoxic effects in certain cell types, leading to cell death. This cytotoxicity is often mediated through the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Additionally, 1,3-Cyclohexadiene can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 1,3-Cyclohexadiene involves its interaction with biomolecules at the molecular level. One of the primary mechanisms is the formation of epoxides through the action of cytochrome P450 enzymes. These epoxides can then bind to nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression . The compound can also undergo electrophilic addition reactions, which further contribute to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Cyclohexadiene can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or heat. Over time, the degradation products can accumulate and influence cellular functions. For instance, prolonged exposure to 1,3-Cyclohexadiene has been shown to result in the sustained generation of ROS, leading to long-term cellular damage . In vitro studies have also demonstrated that the compound can induce changes in cellular metabolism over extended periods.
Dosage Effects in Animal Models
The effects of 1,3-Cyclohexadiene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions. At higher doses, it can induce significant toxic effects, including liver and kidney damage. Studies have shown that high doses of 1,3-Cyclohexadiene can lead to the depletion of glutathione, a critical antioxidant in cells, resulting in increased oxidative stress and cellular injury . Threshold effects have also been observed, where a specific dose range is required to elicit a measurable biological response.
Metabolic Pathways
1,3-Cyclohexadiene is involved in several metabolic pathways. The primary metabolic pathway involves its conversion to 1,2-epoxy-3-cyclohexene by cytochrome P450 enzymes. This epoxide can then be hydrolyzed to form trans-3-cyclohexene-1,2-diol and trans-2-cyclohexene-1,4-diol . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, 1,3-Cyclohexadiene is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich regions of cells due to its hydrophobic nature. Additionally, binding proteins may facilitate its transport to specific cellular compartments . The distribution of 1,3-Cyclohexadiene within tissues can also be influenced by its interaction with cellular membranes and other biomolecules.
Subcellular Localization
The subcellular localization of 1,3-Cyclohexadiene is primarily in the cytoplasm and lipid-rich organelles such as the endoplasmic reticulum and mitochondria. The compound’s activity and function can be affected by its localization, as it may interact with specific enzymes and proteins within these compartments . Post-translational modifications and targeting signals can also influence the distribution of 1,3-Cyclohexadiene within cells, directing it to particular organelles where it can exert its biochemical effects.
Propiedades
IUPAC Name |
cyclohexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNZXYYWBUKAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27986-50-1, 6143-79-9 | |
| Record name | 1,3-Cyclohexadiene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27986-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexadiene, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30862259 | |
| Record name | 1,3-Cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC] Unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |
| Record name | 1,3-Cyclohexadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
81 °C | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
26 °C c.c. | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 0.84 | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 2.8 (calculated) | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
97.3 [mmHg] | |
| Record name | 1,3-Cyclohexadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
592-57-4, 29797-09-9 | |
| Record name | 1,3-Cyclohexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexadiene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029797099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexadiene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexa-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV5W0EG5BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-89 °C | |
| Record name | 1,3-CYCLOHEXADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


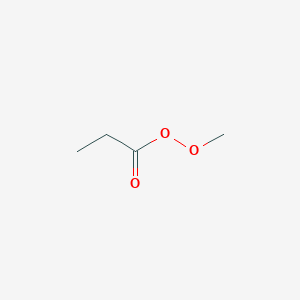
acetic acid](/img/structure/B119659.png)


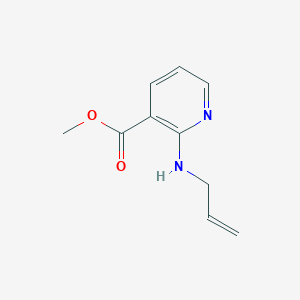

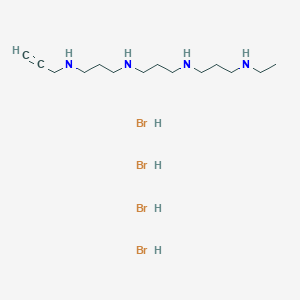

![[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene](/img/structure/B119684.png)
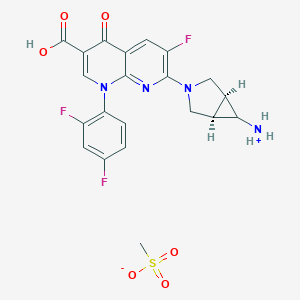
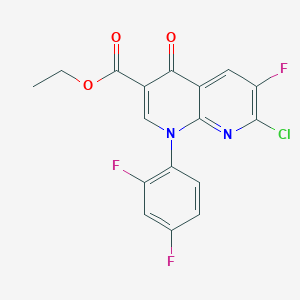
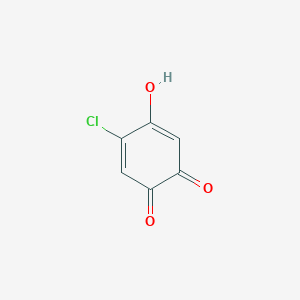
![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B119688.png)